molecular formula C29H26N4O5 B051204 6-(N-Fmoc-piperazin-1-yl)-4(3H)-quinazolinone-3-acetic acid CAS No. 269078-82-2

6-(N-Fmoc-piperazin-1-yl)-4(3H)-quinazolinone-3-acetic acid

Cat. No. B051204
M. Wt: 510.5 g/mol
InChI Key: VZGHGQCDHTXSNJ-UHFFFAOYSA-N
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Description

Quinazolinone derivatives are a class of heterocyclic compounds that have attracted attention due to their diverse pharmacological activities and applications in chemical synthesis. The incorporation of a piperazine ring, particularly with the N-Fmoc (9-fluorenylmethoxycarbonyl) protecting group, suggests potential use in peptide synthesis and drug development.

Synthesis Analysis

Molecular Structure Analysis

The structure of quinazolinone derivatives is characterized using a combination of spectroscopic techniques, including 1H NMR, 13C NMR, and mass spectrometry. These methods provide detailed information on the molecular framework and substituent positions, critical for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions and Properties

Quinazolinone derivatives exhibit a range of chemical reactivities, such as the ability to undergo further functionalization through reactions at the piperazine nitrogen or the quinazolinone core. The Fmoc group, in particular, is a common protecting group in peptide synthesis, easily removed under basic conditions, allowing for the selective deprotection of amino groups (J. Wade et al., 2000).

Scientific Research Applications

Heterocyclic Compounds in Medicinal Chemistry

Quinazoline, a heterocyclic compound, has garnered attention for its specific biological activities. The quinazoline-4(3H)-one derivatives, including structures like 6-(N-Fmoc-piperazin-1-yl)-4(3H)-quinazolinone-3-acetic acid, form an important class of fused heterocycles found in over 200 naturally occurring alkaloids. Researchers have synthesized novel quinazolinone derivatives with antibacterial activity against pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, showcasing their potential as medicinal agents (Tiwary et al., 2016).

Anti-cancer Activity

Quinazoline derivatives exhibit anticancer properties by inhibiting the growth of colorectal cancer cells through modulation of gene and protein expression involved in cancer progression. The flexible chain containing terminal phenyl and/or heterocyclic rings in these derivatives plays a critical role in their anti-cancer activity (Moorthy et al., 2023).

Therapeutic Uses of Piperazine Derivatives

Piperazine derivatives, such as those found in 6-(N-Fmoc-piperazin-1-yl)-4(3H)-quinazolinone-3-acetic acid, have diverse therapeutic applications, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, anti-inflammatory, and imaging agents. The modification of the substitution pattern on the piperazine nucleus can significantly alter the medicinal potential of the resultant molecules (Rathi et al., 2016).

Anti-mycobacterial Activity

Piperazine-based molecules have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The review highlights the importance of piperazine as a vital building block in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Optoelectronic Materials

Quinazoline and pyrimidine derivatives have been researched for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials (Lipunova et al., 2018).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . Always handle chemical compounds in accordance with good laboratory practices and safety guidelines.

properties

IUPAC Name

2-[6-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-4-oxoquinazolin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N4O5/c34-27(35)16-33-18-30-26-10-9-19(15-24(26)28(33)36)31-11-13-32(14-12-31)29(37)38-17-25-22-7-3-1-5-20(22)21-6-2-4-8-23(21)25/h1-10,15,18,25H,11-14,16-17H2,(H,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZGHGQCDHTXSNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC3=C(C=C2)N=CN(C3=O)CC(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373301
Record name [6-(4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(N-Fmoc-piperazin-1-yl)-4(3H)-quinazolinone-3-acetic acid

CAS RN

269078-82-2
Record name 6-[4-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-piperazinyl]-4-oxo-3(4H)-quinazolineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=269078-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [6-(4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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